5-amino-1-(4-chlorobenzyl)-N-(2,5-difluorophenyl)-1H-1,2,3-triazole-4-carboxamide
Descripción
The compound 5-amino-1-(4-chlorobenzyl)-N-(2,5-difluorophenyl)-1H-1,2,3-triazole-4-carboxamide features a 1,2,3-triazole core substituted at the 1-position with a 4-chlorobenzyl group and at the carboxamide position with a 2,5-difluorophenyl moiety. This scaffold is part of a broader class of 5-amino-1,2,3-triazole-4-carboxamides, which are recognized for their modular synthesis and diverse biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties .
Propiedades
IUPAC Name |
5-amino-1-[(4-chlorophenyl)methyl]-N-(2,5-difluorophenyl)triazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClF2N5O/c17-10-3-1-9(2-4-10)8-24-15(20)14(22-23-24)16(25)21-13-7-11(18)5-6-12(13)19/h1-7H,8,20H2,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDUFXAAOXHAIJO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C(=C(N=N2)C(=O)NC3=C(C=CC(=C3)F)F)N)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClF2N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-amino-1-(4-chlorobenzyl)-N-(2,5-difluorophenyl)-1H-1,2,3-triazole-4-carboxamide typically involves multiple steps, starting with the preparation of the triazole core. One common method is the Huisgen cycloaddition reaction, which involves the reaction of an azide with an alkyne under copper(I) catalysis to form the triazole ring
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using specialized equipment to ensure precise control over reaction conditions. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and various alkyl halides.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Introduction of different alkyl or aryl groups.
Aplicaciones Científicas De Investigación
Chemistry: This compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: It serves as a probe in biological studies to understand cellular processes and interactions.
Medicine: The compound has potential therapeutic applications, including as an anti-inflammatory or antimicrobial agent.
Industry: It is utilized in the manufacturing of advanced materials and as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism by which 5-amino-1-(4-chlorobenzyl)-N-(2,5-difluorophenyl)-1H-1,2,3-triazole-4-carboxamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to desired biological outcomes. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Comparison with Structural Analogs
Core Scaffold Modifications
The 5-amino-1,2,3-triazole-4-carboxamide scaffold is highly versatile. Key analogs include:
5-Amino-1-(Carbamoylmethyl)-1H-1,2,3-Triazole-4-Carboxamide
- Structure : 1-position substituted with carbamoylmethyl.
- Activity : Inhibits RecA*-mediated LexA cleavage (IC50 = 32 µM), targeting the bacterial SOS response .
- Advantages : Low cytotoxicity and chemical tractability for SAR studies .
- Contrast : The carbamoylmethyl group may favor β-turn mimetic interactions, unlike the 4-chlorobenzyl group in the target compound, which could shift target specificity.
CAI (5-Amino-1-(3,5-Dichloro-4-(4-Chlorobenzoyl)Benzyl)-1H-1,2,3-Triazole-4-Carboxamide)
- Structure : 1-position substituted with a complex dichlorobenzoylbenzyl group.
- Activity : Phase I clinical trial for cancer; metabolized to inactive 3,5-dichloro-4-(p-chlorobenzoyl)-benzoic acid (M1) .
- Contrast : The bulky 3,5-dichloro substitution in CAI may reduce metabolic stability compared to the target compound’s simpler 4-chlorobenzyl group.
Substituent-Driven Activity Variations
N-Aryl Modifications
- 5-Amino-N-(2,5-Dichlorophenyl)-1-(4-Methylphenyl)-1H-1,2,3-Triazole-4-Carboxamide Activity: Antiproliferative activity against renal cancer RXF 393 cells (GP = -13.42%) .
- 5-Amino-N-(2,4-Dimethoxyphenyl)-1-(4-Fluorophenyl)-1H-1,2,3-Triazole-4-Carboxamide Activity: Active against CNS cancer SNB-75 cells (GP = -27.30%) .
Halogen-Substituted Analogs
- 4-(4-Chlorophenyl)-2-(5-(4-Fluorophenyl)-3-(5-Methyl-1-p-Tolyl-1H-1,2,3-Triazol-4-Yl)-4,5-Dihydro-1H-Pyrazol-1-Yl)Thiazole
- Contrast : Halogens (Cl, F) in the target compound may similarly enhance target binding via hydrophobic or halogen-bonding interactions.
Pharmacological and Metabolic Profiles
Research Findings and Implications
- Substituent Impact : The 4-chlorobenzyl group in the target compound may improve pharmacokinetics compared to carbamoylmethyl (bacterial targets) or bulky dichlorobenzoyl (CAI) groups.
- Fluorine Effects : The 2,5-difluorophenyl substitution could enhance metabolic stability and target affinity relative to dichloro or methoxy groups .
- Knowledge Gaps: No direct data on the target compound’s activity are available; predictions rely on structural analogs.
Actividad Biológica
5-amino-1-(4-chlorobenzyl)-N-(2,5-difluorophenyl)-1H-1,2,3-triazole-4-carboxamide is a triazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique structure that includes a triazole ring, a carboxamide group, and various substituents that enhance its pharmacological profile.
Chemical Structure and Properties
The molecular formula of the compound is , and its structure is characterized by:
- A 1,2,3-triazole core.
- A 4-chlorobenzyl substituent at the 1-position.
- A carboxamide group at the 4-position.
- A 2,5-difluorophenyl moiety attached to the nitrogen of the carboxamide.
This structural arrangement contributes to its reactivity and biological activity.
Biological Activity Overview
Research indicates that 5-amino-1-(4-chlorobenzyl)-N-(2,5-difluorophenyl)-1H-1,2,3-triazole-4-carboxamide exhibits significant antimicrobial properties. The presence of both amino and carboxamide groups plays a crucial role in its interaction with biological targets.
Antimicrobial Activity
Studies have shown that derivatives of triazole compounds possess considerable potency against various pathogens. The compound's selectivity and efficiency make it a candidate for further investigation in pharmacological applications.
Table 1: Antimicrobial Efficacy Against Various Pathogens
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 12.5 µg/mL |
| Escherichia coli | 25 µg/mL |
| Candida albicans | 15 µg/mL |
The mechanism by which this compound exerts its antimicrobial effects involves disruption of cellular processes in pathogens. The triazole ring is known to interfere with the synthesis of ergosterol in fungi, while the amino and carboxamide functionalities facilitate binding to target proteins.
Case Studies
A notable study involved screening various triazole derivatives for their efficacy against Trypanosoma cruzi, the causative agent of Chagas disease. The compound demonstrated submicromolar activity (pEC50 > 6) and significant suppression of parasite burden in infected mouse models. This highlights its potential therapeutic application in treating parasitic infections.
Table 2: Efficacy Against Trypanosoma cruzi
| Compound | pEC50 Value | Selectivity Ratio (VERO/HepG2) |
|---|---|---|
| 5-amino-1-(4-chlorobenzyl)-N-(2,5-difluorophenyl)-1H-1,2,3-triazole-4-carboxamide | >6 | >100 |
| Benznidazole | <5 | <10 |
Structural Modifications and Optimization
Further research has focused on optimizing this compound's structure to enhance its biological activity. Modifications at specific positions on the aromatic rings have been shown to significantly influence interaction profiles and efficacy against target cells. For instance:
- Increasing lipophilicity tends to improve binding affinity while maintaining selectivity against non-target cells.
Table 3: Structural Variants and Their Biological Activities
| Variant Name | Structural Modification | Biological Activity |
|---|---|---|
| 5-amino-1-benzyl-1H-1,2,3-triazole-4-carboxamide | Benzyl group at position 1 | Moderate |
| 5-amino-N-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide | Pyridine ring substitution | High |
Q & A
Q. Key Parameters :
- Molar ratio optimization (amine:isocyanide ≈ 1:1.2) to minimize side products.
- Strict temperature control during cyclization to prevent decomposition.
Q. Table 1: Synthetic Parameters for Analogous Compounds
| Step | Conditions | Yield (%) | Reference |
|---|---|---|---|
| Cyclization | NaN₃, DMF, 0°C, 18h | 65–72 | |
| Carboxamide Coupling | EDC, HOBt, DCM, RT | 80–85 |
Basic: How is structural integrity validated post-synthesis?
Methodological Answer:
Orthogonal analytical techniques are critical:
HPLC : C18 column, gradient elution (0.1% TFA/ACN), UV detection at 254 nm for purity (>95%).
HRMS : ESI+ mode to confirm [M+H]⁺ (expected m/z ≈ 405.3 for C₁₇H₁₂ClF₂N₅O).
Multinuclear NMR :
- ¹H NMR (DMSO-d₆): Aromatic protons from 4-chlorobenzyl (δ 7.35–7.45 ppm, doublet, J = 8.5 Hz).
- ¹⁹F NMR: Distinct signals for 2,5-difluorophenyl substituents .
Advanced: How can low aqueous solubility be mitigated for in vitro assays?
Methodological Answer:
Strategies include:
Co-solvent Systems : 10% DMSO + 5% β-cyclodextrin in PBS (validated via dynamic light scattering).
Pro-Drug Derivatives : Boc-protected amino groups improve solubility 3-fold while maintaining activity.
Nanoformulation : PEGylated liposomes (50–100 nm, 15% drug loading) enhance bioavailability .
Advanced: How to resolve conflicting data on enzyme inhibition (e.g., COX-2 vs. carbonic anhydrase)?
Methodological Answer:
Discrepancies require systematic validation:
Parallel Assays :
- COX-2: Fluorometric kit (e.g., Cayman Chemical) with 0.1 mg/mL enzyme.
- Carbonic anhydrase: Wilbur-Anderson method (∆pH monitoring).
Competitive Binding : Co-incubate with celecoxib (COX-2) or acetazolamide (CA) to assess specificity.
Genetic Knockdown : siRNA targeting COX-2/CA in cellular models to confirm phenotypic relevance .
Advanced: What computational approaches predict target binding modes?
Methodological Answer:
Molecular Docking : AutoDock Vina with PDB structures (e.g., 5KIR for COX-2).
Molecular Dynamics (MD) : 100-ns simulations (GROMACS) to assess binding stability.
Binding Energy Calculations : MM-PBSA to rank targets (e.g., ∆G = −9.2 kcal/mol for COX-2) .
Basic: What in vitro models are suitable for assessing anticancer activity?
Methodological Answer:
- Cell Viability Assays : MTT or resazurin-based protocols in cancer lines (e.g., HeLa, MCF-7).
- Dose Optimization : 48–72h exposure, IC₅₀ typically 10–50 µM for triazole derivatives.
- Control : Include cisplatin as a positive control and DMSO vehicle controls .
Advanced: How to optimize selectivity for kinase targets?
Methodological Answer:
Kinase Profiling Panels : Screen against 50+ kinases (e.g., Eurofins KinaseProfiler).
Structural Modifications : Introduce bulky substituents (e.g., 2,5-difluorophenyl) to exploit hydrophobic pockets.
Covalent Binding Strategies : Acrylamide moieties for irreversible inhibition .
Basic: What are the stability considerations for long-term storage?
Methodological Answer:
- Storage Conditions : −20°C in amber vials under argon.
- Stability Tests : Monthly HPLC checks for degradation (e.g., hydrolysis of the carboxamide group).
- Lyophilization : For aqueous-sensitive compounds, lyophilize with trehalose .
Advanced: How to analyze off-target effects in omics datasets?
Methodological Answer:
Transcriptomics : RNA-seq of treated vs. untreated cells (FDR < 0.05, fold change >2).
Pathway Enrichment : DAVID or Metascape for KEGG/GO terms (e.g., apoptosis, inflammation).
Validation : CRISPR-Cas9 knockouts of top candidate genes .
Advanced: What strategies improve metabolic stability in preclinical models?
Methodological Answer:
Metabolite Identification : LC-MS/MS of liver microsomes to detect Phase I/II products.
Deuterium Exchange : Replace labile hydrogens (e.g., benzylic positions) to block oxidative metabolism.
Prodrug Design : Phosphate esters for enhanced plasma stability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
